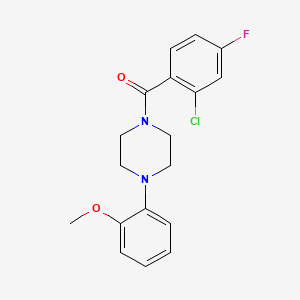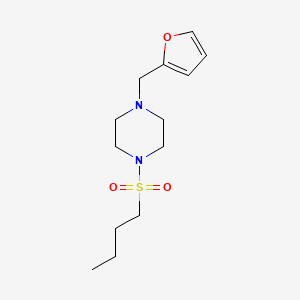
1-(2-chloro-4-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical abbreviation, CFP. In
科学的研究の応用
CFP has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, CFP has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, CFP has been studied for its potential use in the treatment of schizophrenia and other psychotic disorders. In oncology, CFP has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
作用機序
CFP acts as a serotonin receptor agonist and a dopamine receptor antagonist. It has been shown to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. CFP also binds to the D2 receptor, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
CFP has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and anxiety. CFP has also been shown to decrease the levels of dopamine in the brain, which is a neurotransmitter involved in the regulation of reward and pleasure.
実験室実験の利点と制限
The advantages of using CFP in lab experiments include its high potency and selectivity for serotonin and dopamine receptors. CFP is also relatively easy to synthesize and purify. However, the limitations of using CFP in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for research on CFP. One direction is to study its potential use in the treatment of anxiety and depression. Another direction is to study its potential use in the treatment of schizophrenia and other psychotic disorders. Additionally, further studies are needed to determine the safety and efficacy of CFP in animal models and humans. Finally, future research could explore the potential use of CFP in cancer therapy.
Conclusion:
In conclusion, 1-(2-chloro-4-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis method of CFP involves the reaction of 1-(2-chloro-4-fluorophenyl)piperazine with 2-methoxybenzaldehyde in the presence of a catalyst. CFP has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Its mechanism of action involves binding to serotonin and dopamine receptors in the brain. CFP has various biochemical and physiological effects in animal models, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for research on CFP, including its potential use in the treatment of anxiety, depression, schizophrenia, and cancer therapy.
合成法
The synthesis of CFP involves the reaction of 1-(2-chloro-4-fluorophenyl)piperazine with 2-methoxybenzaldehyde in the presence of a catalyst. This reaction results in the formation of CFP, which is then purified using various techniques such as column chromatography and recrystallization.
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c1-24-17-5-3-2-4-16(17)21-8-10-22(11-9-21)18(23)14-7-6-13(20)12-15(14)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIILVWOMGMRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-furylmethyl)-11-(4-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5378564.png)
![ethyl 2-[(5-bromo-2-furyl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5378565.png)
![1-(3-methoxybenzoyl)-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5378571.png)
![1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5378580.png)
![N,N,2-trimethyl-7-(morpholin-4-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5378587.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5378590.png)
![N-{1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5378592.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5378605.png)
![4-[4-(ethylsulfonyl)piperazin-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B5378612.png)
![5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoic acid](/img/structure/B5378617.png)
![N-ethyl-3-{6-[(2-hydroxyethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5378629.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5378636.png)

![1-methyl-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5378652.png)